3-Tert-butyl-5-fluorobenzoic acid
Overview
Description
3-Tert-butyl-5-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C11H13FO2 It features a tert-butyl group and a fluorine atom attached to a benzene ring, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-fluorobenzoic acid typically involves the introduction of the tert-butyl and fluorine substituents onto a benzene ring, followed by the carboxylation of the aromatic ring. One common method is the Friedel-Crafts alkylation to introduce the tert-butyl group, followed by electrophilic aromatic substitution to introduce the fluorine atom. The carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride or iron(III) chloride are often used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butyl and fluorine substituents influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
3-Tert-butyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butyl and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylbenzoic acid: Lacks the fluorine substituent, resulting in different reactivity and properties.
5-Fluorobenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
3-Tert-butyl-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical behavior.
Uniqueness
3-Tert-butyl-5-fluorobenzoic acid is unique due to the specific combination of the tert-butyl and fluorine substituents on the benzene ring. This combination imparts distinct steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both substituents can enhance the compound’s stability and modify its physical and chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-5-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUUTLASTKWIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646946 | |
Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-38-7 | |
Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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